2-chloro-N-dibenzo[b,d]furan-3-ylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide typically involves the reaction of dibenzo[b,d]furan with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic aqueous solutions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: The major products are substituted dibenzo[b,d]furan derivatives.
Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: The major products are reduced derivatives such as amines or alcohols.
Scientific Research Applications
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-dibenzo[b,d]furan-2-ylacetamide
- 2-chloro-N-dibenzo[b,d]furan-4-ylacetamide
- 2-chloro-N-dibenzo[b,d]furan-5-ylacetamide
Uniqueness
2-chloro-N-dibenzo[b,d]furan-3-ylacetamide is unique due to its specific substitution pattern on the dibenzo[b,d]furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in the study of protein interactions and functions .
Properties
IUPAC Name |
2-chloro-N-dibenzofuran-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-11-10-3-1-2-4-12(10)18-13(11)7-9/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVOMTTWZLOIDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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